Buxenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Buxenone is a steroidal alkaloid derived from the plant species Buxus hyrcana. It is known for its potent immunosuppressive properties, making it a compound of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: Buxenone can be synthesized through the extraction of Buxus hyrcana plant material followed by chromatographic separation. The process involves the use of solvents such as ethanol and methanol to extract the alkaloids, which are then purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Buxus hyrcana using similar solvent extraction methods. The crude extract is then subjected to various purification steps, including crystallization and chromatography, to isolate this compound in its pure form .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound with additional oxygen-containing functional groups.

Reduction: Reduced forms of this compound with fewer oxygen-containing functional groups.

Substitution: Substituted this compound derivatives with new functional groups replacing the original ones.

科学的研究の応用

Pharmacological Applications

Anticancer Activity

Buxenone has been studied for its potential anticancer properties. Research indicates that extracts from Buxus sempervirens, which contains this compound, exhibit significant antiproliferative effects on various cancer cell lines, including melanoma, colorectal carcinoma, and prostate cancer. The hydroalcoholic extract demonstrated growth inhibition with GR50 values indicating effective concentrations for cell line treatment . The mechanisms appear to involve autophagy modulation and apoptosis induction, as observed through increased levels of autophagic markers like LC3II and decreased survivin expression .

Immunosuppressive Properties

this compound has shown promising immunosuppressive effects. A study highlighted its ability to inhibit T-cell proliferation and cytokine production, suggesting its potential use in managing autoimmune conditions or transplant rejection . The immunosuppressive activity was attributed to its interaction with immune cell signaling pathways, demonstrating a need for further exploration in clinical settings.

Antidiabetic Effects

Recent studies have also investigated the antidiabetic properties of this compound-rich extracts. In animal models, such extracts have been shown to improve glycemic control and reduce oxidative stress markers in diabetic rats . This suggests that this compound may play a role in managing diabetes through its bioactive compounds.

Antioxidant Activity

This compound is recognized for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative damage. This property is vital for preventing chronic diseases associated with oxidative stress . The antioxidant activity of this compound has implications for its use in dietary supplements and functional foods.

Applications in Natural Product Chemistry

This compound serves as a model compound in the study of steroidal alkaloids, aiding researchers in understanding the structure-activity relationships within this class of compounds. Its unique chemical properties make it an attractive candidate for synthetic modifications aimed at enhancing biological activity or developing novel therapeutic agents .

Case Studies and Data Table

The following table summarizes key findings from various studies on this compound:

作用機序

Buxenone is often compared with other steroidal alkaloids such as Buxidin and Cycloprotobuxine. While all these compounds share similar structural features, this compound is unique in its potent immunosuppressive activity. Buxidin and Cycloprotobuxine also exhibit immunomodulatory properties but differ in their binding affinities and specific molecular targets .

類似化合物との比較

- Buxidin

- Cycloprotobuxine

- Buxamine F

- Semperviraminol

Buxenone’s unique binding pattern and potent immunosuppressive effects make it a valuable compound for further research and potential therapeutic applications.

生物活性

Buxenone, a compound derived from the genus Buxus, particularly Buxus hyrcana, exhibits significant biological activity, particularly in the realms of immunosuppression and anticancer properties. This article explores the various biological activities associated with this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is categorized as a steroidal alkaloid. Its structural characteristics contribute to its diverse biological activities. Research indicates that this compound and its analogs, such as Buxidin, have notable effects on immune response modulation and potential anticancer properties.

Immunosuppressive Activity

Research Findings : A study published in Molecular Medicine highlighted the immunosuppressive properties of Buxidin and E-Buxenone. These compounds were tested for their effects on oxidative burst, chemotaxis, T-cell proliferation, and cytokine production.

- Key Results :

- Both compounds exhibited a significant suppressive effect on oxidative burst and chemotaxis in a dose-dependent manner.

- They inhibited phytohemagglutinin-stimulated T-cell proliferation.

- Suppression of IL-2 and IL-4 production was observed, indicating their role in modulating immune responses.

Molecular Docking Studies : The binding modes of Buxidin and E-Buxenone with IL-2 were investigated through molecular docking studies. These studies revealed similar binding patterns at the active site of IL-2, suggesting their potential as IL-2 inhibitors for therapeutic applications .

Anticancer Activity

The acetonic extract of Buxus sempervirens, which contains this compound, has been shown to induce cytotoxic effects against various breast cancer cell lines. A study demonstrated that this extract triggers both autophagic cell death and apoptosis.

- Findings from Cell Line Studies :

- The extract exhibited cytotoxic activity with an IC50 value across five breast cancer cell lines.

- Immunofluorescence assays confirmed the processing of microtubule-associated protein LC3 in treated cells.

- Upregulation of Beclin-1 and downregulation of Survivin and p21 were noted, indicating a shift towards autophagy .

Mechanisms of Action :

- The study indicated that different breast cancer cell lines responded variably to treatment:

- MCF10CA1a, BT-20, and T47D cells underwent apoptosis.

- MCF7 cells primarily exhibited autophagic cell death without significant apoptosis markers.

Comparative Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Compound | Biological Effect | Mechanism |

|---|---|---|---|

| Immunosuppression | E-Buxenone | Inhibition of T-cell proliferation | Suppression of IL-2 and IL-4 |

| Cytotoxicity | Acetonic Extract | Induction of apoptosis and autophagy | Upregulation of Beclin-1; LC3 processing |

| Antibacterial Activity | Polyphenols from Buxus | Activity against various bacterial strains | Interaction with bacterial membranes |

Case Studies

- Immunomodulatory Effects : In vitro studies demonstrated that E-Buxenone significantly reduced cytokine production in activated T-cells. This suggests potential applications in autoimmune diseases where modulation of immune response is critical .

- Cancer Treatment Potential : The acetonic extract's ability to trigger cell death pathways presents a promising avenue for developing new anticancer therapies. Further studies are required to isolate specific active components and elucidate their mechanisms .

特性

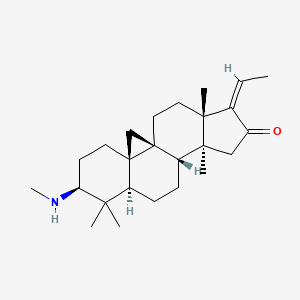

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO/c1-7-16-17(27)14-23(5)19-9-8-18-21(2,3)20(26-6)10-11-24(18)15-25(19,24)13-12-22(16,23)4/h7,18-20,26H,8-15H2,1-6H3/b16-7+/t18-,19-,20-,22+,23-,24+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXCNUVITXXGGX-PYVOAAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。